2-(Cyclopentylsulfanyl)pyridine-3-carboxylic acid

Description

The exact mass of the compound 2-(Cyclopentylsulfanyl)pyridine-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Cyclopentylsulfanyl)pyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclopentylsulfanyl)pyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyclopentylsulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S/c13-11(14)9-6-3-7-12-10(9)15-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJPFAXRLQDXEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SC2=C(C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Cyclopentylsulfanyl)pyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of the heterocyclic compound 2-(Cyclopentylsulfanyl)pyridine-3-carboxylic acid. As a molecule incorporating a pyridine core, a carboxylic acid functional group, and a cyclopentyl sulfide moiety, it holds potential for exploration in various research and development endeavors, particularly in medicinal chemistry and materials science.

Molecular and Physicochemical Profile

2-(Cyclopentylsulfanyl)pyridine-3-carboxylic acid is a sulfur-containing pyridine carboxylic acid derivative. Its core structure, a pyridine ring, is a fundamental heterocyclic motif found in numerous biologically active compounds and functional materials. The presence of both a carboxylic acid and a sulfide linkage offers multiple points for chemical modification and interaction.

Key Identifiers and Properties

A summary of the key identifiers and calculated physicochemical properties of 2-(Cyclopentylsulfanyl)pyridine-3-carboxylic acid is presented in the table below. It is important to note that experimental data for this specific compound is limited, and some properties are based on computational predictions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂S | |

| Molecular Weight | 223.29 g/mol | [1] |

| IUPAC Name | 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid | |

| CAS Number | 953721-41-0 | [2] |

| SMILES | O=C(O)c1cnccc1SC1CCCC1 | [3] |

| InChI Key | BGJPFAXRLQDXEI-UHFFFAOYSA-N | [3] |

| Predicted XLogP3 | 2.5 | [3] |

| Predicted Hydrogen Bond Donor Count | 1 | |

| Predicted Hydrogen Bond Acceptor Count | 4 | |

| Predicted Rotatable Bond Count | 3 |

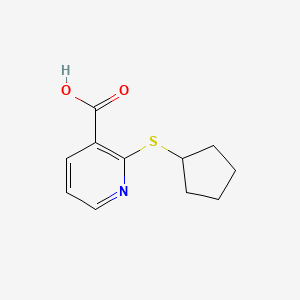

Molecular Structure

The two-dimensional chemical structure of 2-(Cyclopentylsulfanyl)pyridine-3-carboxylic acid is depicted below.

Caption: 2D structure of 2-(Cyclopentylsulfanyl)pyridine-3-carboxylic acid.

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

A likely synthetic approach involves the reaction of 2-chloronicotinic acid with cyclopentanethiol in the presence of a suitable base. The base is crucial for deprotonating the thiol, forming a more nucleophilic thiolate anion, which then displaces the chloride from the pyridine ring.

Caption: Proposed synthesis of 2-(Cyclopentylsulfanyl)pyridine-3-carboxylic acid.

Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 2-chloronicotinic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (2-3 equivalents).

-

Addition of Thiol: Add cyclopentanethiol (1.1-1.2 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidification and Isolation: Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system.

Expected Spectroscopic Data

While experimental spectra are not available, the expected key features in various spectroscopic analyses can be predicted based on the functional groups present in the molecule.

-

¹H NMR: Protons on the pyridine ring would appear in the aromatic region (δ 7.0-8.5 ppm). The methine proton of the cyclopentyl group attached to the sulfur would likely be a multiplet in the region of δ 3.5-4.5 ppm. The aliphatic protons of the cyclopentyl ring would appear further upfield. The carboxylic acid proton would be a broad singlet at a downfield chemical shift (δ > 10 ppm).

-

¹³C NMR: The carbonyl carbon of the carboxylic acid would be observed in the range of δ 165-175 ppm. The carbons of the pyridine ring would appear between δ 120-160 ppm. The carbon of the cyclopentyl group attached to sulfur would be in the range of δ 40-50 ppm, with the other cyclopentyl carbons appearing at higher field.

-

IR Spectroscopy: A broad O-H stretch from the carboxylic acid would be expected around 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid would appear around 1700-1725 cm⁻¹. C-S stretching vibrations are typically weak and appear in the fingerprint region.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of the carboxylic acid group and cleavage of the cyclopentyl ring.

Potential Applications and Research Directions

Pyridine carboxylic acids are a well-established class of compounds with diverse biological activities and applications. The introduction of a cyclopentylsulfanyl group could modulate the lipophilicity, steric profile, and metabolic stability of the parent scaffold, potentially leading to novel pharmacological properties.

Drug Development

Many pyridine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The structural motifs present in 2-(Cyclopentylsulfanyl)pyridine-3-carboxylic acid suggest it could be a valuable building block or a lead compound in drug discovery programs. For instance, some pyridine carboxylic acids have been investigated for their ability to inhibit specific enzymes or interact with biological receptors.

Materials Science

The carboxylic acid functionality allows for the formation of metal-organic frameworks (MOFs) or coordination polymers. The sulfur atom could also participate in coordination with certain metal centers. Such materials could have applications in catalysis, gas storage, and sensing.

Agrochemicals

Pyridine carboxylic acids are also a known class of herbicides. While there is no specific data on the herbicidal activity of 2-(Cyclopentylsulfanyl)pyridine-3-carboxylic acid, its structural similarity to known agrochemicals suggests this could be a potential area of investigation.

Conclusion

2-(Cyclopentylsulfanyl)pyridine-3-carboxylic acid is a heterocyclic compound with a combination of functional groups that make it an interesting target for further research. While detailed experimental data for this specific molecule is currently scarce, its structural features and the known properties of related compounds suggest potential applications in medicinal chemistry, materials science, and agrochemicals. The proposed synthetic route provides a starting point for its preparation, which would enable a thorough investigation of its physicochemical properties and biological activities. As with any novel compound, further experimental validation is necessary to fully elucidate its potential.

References

-

PubChem. 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid. [Link]

Sources

Rational Design and SAR Optimization of 2-Substituted Nicotinic Acid Derivatives: A Multi-Target Approach

Executive Summary & Chemical Rationale

In modern medicinal chemistry and agrochemical development, the nicotinic acid (pyridine-3-carboxylic acid) scaffold operates as a highly privileged, multifunctional pharmacophore[1]. While natural nicotinic acid (Vitamin B3) itself modulates lipid metabolism and acts as a generic GPCR ligand, systematic functionalization—specifically at the C-2, C-4, C-5, and C-6 positions—unlocks exceptional selectivity across a wide array of biological targets[1].

As a Senior Application Scientist, I approach the synthesis and structural optimization of 2-substituted nicotinic acid derivatives not merely as an exercise in library generation, but as a hypothesis-driven pursuit. The placement of electron-withdrawing, electron-donating, or sterically bulky moieties on the pyridine ring fundamentally dictates the molecule's electrostatic potential map and its consequent orientation within target protein binding pockets.

This technical guide dissects the Structure-Activity Relationships (SAR) of 2-substituted nicotinic acid derivatives through two rigorously validated case studies: the design of potent SIRT1 inhibitors for oncology/aging applications[2][3], and the development of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) analogs for intracellular calcium signaling[4][5].

SAR Case Study I: SIRT1 Inhibition via 2-Substituted Nicotinic Acid Ethyl Esters

SIRT1 is an NAD+-dependent histone deacetylase that plays a critical role in tumorigenesis, genome stability, and aging by regulating transcription factors such as p53 and NF-κB[6]. Traditional pyridine-based inhibitors (like standard nicotinamide) suffer from low potency. However, integrating specific aryl substitutions on a 2-substituted nicotinic acid ethyl ester framework drastically increases binding affinity[2].

SAR Findings and Structural Logic

A comprehensive SAR analysis of novel nicotinic acid ethyl esters revealed the following causal relationships governing SIRT1 inhibition[2][3]:

-

C-4 Position Modifications : The presence of an aryl group at the C-4 position is strictly preferred over heteroaryl or alkyl moieties[2]. Specifically, a phenyl ring containing a 4-cyano, 2,4-dichloro, or 2-hydroxy group maximizes potency due to optimal hydrophobic packing and electrostatic alignment within the SIRT1 catalytic domain[2].

-

C-6 Position Modifications : Steric constraints in the target binding pocket dictate that an unsubstituted benzene ring at the C-6 position is heavily favored over substituted variations[2].

-

C-2 Substituents : At the C-2 position, an unsubstituted phenyl group outperforms substituted aryls, with a distinct preference order of benzene > pyridine > indole[7].

-

The "Compound 3g" Breakthrough : The leading hit from these optimization campaigns, Compound 3g, possesses a fused lactone ring that acts as a powerful hydrogen-bond acceptor[3]. In silico docking confirmed that this fused lactone ring anchors the molecule precisely within the SIRT1 active site, displacing standard hydration networks and yielding superior inhibitory activity[3].

Data Presentation: SIRT1 Inhibitory SAR Profile

| Derivative Core | C-2 Substituent | C-4 Substituent | C-6 Substituent | Distinguishing Feature | SIRT1 Inhibition Potency |

| Nicotinamide | - | - | - | Unmodified standard | Low (Baseline) |

| Compound 3h | Phenyl | 4-Cyanophenyl | Phenyl | Strong electron-withdrawing C-4 | Good |

| Compound 3i | Phenyl | 2,4-Dichlorophenyl | Phenyl | Bulky, lipophilic C-4 | Good |

| Compound 3g | Phenyl | Unsubstituted | Unsubstituted | Fused Lactone Ring | Excellent (Hit Molecule) |

Table 1: Influence of regional substitutions on the SIRT1 inhibitory activity of nicotinic acid derivatives[2][3].

Figure 1: Mechanism of SIRT1 inhibition by the optimized lactone-fused Compound 3g.

Experimental Protocol: Sonochemical Synthesis of Nicotinic Acid Ethyl Esters

To rapidly generate this scaffold library, a sonochemical (ultrasound-assisted) approach is utilized. Unlike traditional thermal heating, acoustic cavitation generates localized hotspots of immense pressure and temperature, accelerating C-C and C-N bond formation while bypassing the need for toxic transition-metal catalysts[2].

Step-by-Step Methodology:

-

Reaction Assembly : In a clean sonication vessel, combine equimolar amounts of the required

-enamino ester and the corresponding allylic alcohol. -

Solvent & Catalyst : Dissolve the reagents in an aqueous DMSO mixture. Add a catalytic amount of elemental iodine (

). Causality: Iodine acts as an inexpensive, mild Lewis acid to facilitate the necessary domino cyclization and aromatization sequences[2]. -

Sonication : Submerge the vessel in an ultrasonic bath operating at ambient air conditions. Irradiate at a constant frequency (e.g., 35 kHz) for 30–45 minutes[2][3].

-

Self-Validating Monitoring : Withdraw a 10

L aliquot every 10 minutes for Thin-Layer Chromatography (TLC). The protocol validates itself when the baseline -

Quenching & Isolation : Quench the mixture with a saturated aqueous sodium thiosulfate solution to neutralize residual iodine. Extract with ethyl acetate, dry over anhydrous

, and concentrate under reduced pressure. -

Purification : Purify the crude product via silica gel column chromatography to isolate the functionalized 2-substituted nicotinic acid ethyl ester in high yield[3].

SAR Case Study II: NAADP Receptor Modulation

Moving from enzymes to intracellular receptors, nicotinic acid derivatives are critical in mapping the NAADP receptor, a powerful trigger for calcium (

SAR Findings: The 4-Position vs. 5-Position Dichotomy

Research synthesizing substituted NAADP derivatives demonstrates extreme regioselectivity in biological tolerance[5]:

-

4-Position Substitution : Adding any substituent (alkyl, amino, or aryl) to the 4-position of the nicotinic acid moiety results in a catastrophic 100- to 200-fold loss of agonist potency for calcium release[5]. This proves that the 4-position faces a severe steric clash within the receptor's binding cleft[5].

-

5-Position Substitution : Conversely, substituting the 5-position (e.g., 5-methyl, 5-amino, or 5-azido) retains full agonist activity and high receptor binding affinity[4][5]. Notably, the synthesis of 5-azido-NAADP produced a potent analog (IC50 of 18 nM) that acts as an optimal photoprobe for specific labeling and isolation of the NAADP receptor[5].

Data Presentation: Regioselective SAR of NAADP Analogs

| Analog Core | Substitution Regiochemistry | Functional Group | Receptor Binding Affinity | Primary Utility | |

| NAADP | None | - | High | Full | Native second messenger |

| 4-Substituted | C-4 Position | -NH2, -CH3, Phenyl | Low (100x drop) | Loss of Potency | Receptor Desensitization[5] |

| 5-Amino-NAADP | C-5 Position | -NH2 | High | Full | Biochemical mapping[4] |

| 5-Azido-NAADP | C-5 Position | -N3 | High (IC50 = 18 nM) | Full | Photoaffinity Labeling [5] |

Table 2: Comparative potency of substituted NAADP derivatives in sea urchin egg homogenate binding assays[4][5].

Figure 2: Chemoenzymatic base-exchange workflow generating regioselective NAADP photoprobes.

Experimental Protocol: Chemoenzymatic Base-Exchange Reaction

Because chemical synthesis of dinucleotides is notoriously low-yielding, leveraging the native catalytic machinery of Aplysia californica ADP-ribosyl cyclase or mammalian NAD glycohydrolase allows for precision engineering of the pyridine moiety[4].

Step-by-Step Methodology:

-

Substrate Solubilization : Dissolve standard NADP+ and an excess of the chosen modified nicotinic acid (e.g., 5-azidonicotinic acid) in a buffer solution.

-

Self-Validating pH Control : Carefully adjust and maintain the system at exactly pH 7.5. Causality: The base exchange mechanism strictly requires the target nicotinic acid analog to be in an un-ionized base state. If the pH drops, protonation of the base prevents it from acting as a viable nucleophilic exchange substrate, causing the enzymatic yield to crash to zero[8]. This makes the pH monitor a direct, real-time validator of reaction viability.

-

Enzyme Addition : Introduce a catalytic volume of Aplysia ADP-ribosyl cyclase[4].

-

Incubation : Incubate the mixture at room temperature, allowing the enzyme to cleave the native nicotinamide group and catalyze the exchange with the 5-substituted nicotinic acid analog[4].

-

Purification : Terminate the reaction by ultrafiltration to remove the enzyme. Purify the resulting NAADP analog via anion-exchange High-Performance Liquid Chromatography (HPLC), separating the active 5-substituted analog from unreacted NADP+.

Concluding Perspectives

The 2-substituted nicotinic acid scaffold remains a cornerstone of rational drug design[1][9]. As proven by the SAR matrices of SIRT1 inhibition[2] and NAADP receptor agonism[5], seemingly minor steric and electronic adjustments along the pyridine ring translate into massive macroscopic shifts in biological efficacy. By combining predictive in silico docking, green sonochemical protocols, and chemoenzymatic precision, researchers can rapidly validate self-sustaining workflows to yield tomorrow’s therapeutic hits.

References

-

Title: Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives Source: MDPI URL: [Link]

-

Title: Sonochemical synthesis of 2-substituted nicotinic acid ethyl ester derivatives: Their in vitro and in silico evaluation against SIRT1 Source: ResearchGate (Journal of Molecular Structure) URL: [Link]

-

Title: Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release Source: NIH / PubMed Central URL: [Link]

-

Title: Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL: [Link]

-

Title: The 2.5 Å Crystal Structure of the SIRT1 Catalytic Domain Bound to Nicotinamide Adenine Dinucleotide (NAD+) and an Indole... Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

-

Title: Iodine-mediated 4-component reaction for the synthesis of functionalized pyrrole derivatives Source: ResearchGate URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide on the Therapeutic Potential of 2-(cyclopentylthio)pyridine-3-carboxylic acid: A Prospective Analysis

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive prospective analysis of the potential therapeutic applications of 2-(cyclopentylthio)pyridine-3-carboxylic acid. While direct experimental data on this specific molecule is limited, this document synthesizes information on the well-established pharmacology of the pyridine-3-carboxylic acid (nicotinic acid) scaffold, the influence of thioether linkages, and the role of the cyclopentyl moiety in medicinal chemistry. By dissecting the structure-activity relationships of related compounds, we extrapolate potential mechanisms of action and therapeutic targets. This guide further outlines a detailed, phased research program, including in silico modeling and in vitro assays, to systematically investigate and validate the therapeutic potential of this promising, yet underexplored, molecule.

Introduction: Unveiling a Candidate from a Privileged Scaffold

The pyridine-3-carboxylic acid, or nicotinic acid, framework is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs with a broad spectrum of biological activities.[1] These derivatives have demonstrated clinical efficacy in treating a range of conditions including infections, inflammation, and cancer.[1] The introduction of a thioether linkage to this privileged scaffold, specifically a cyclopentylthio group at the 2-position, presents an intriguing, yet largely uninvestigated, molecule: 2-(cyclopentylthio)pyridine-3-carboxylic acid.

Currently, public domain literature and databases lack substantial biological data for this specific compound. This guide, therefore, serves as a forward-looking technical resource, leveraging established knowledge of analogous structures to build a robust hypothesis for its therapeutic potential and to propose a comprehensive research and development pathway.

Deconstruction of a Potential Therapeutic: The Core Components

The therapeutic promise of 2-(cyclopentylthio)pyridine-3-carboxylic acid can be inferred by examining its constituent parts: the pyridine-3-carboxylic acid core, the thioether linkage, and the cyclopentyl group.

The Pyridine-3-Carboxylic Acid Scaffold: A Legacy of Diverse Bioactivity

Nicotinic acid and its derivatives are well-documented for their multifaceted pharmacological effects:

-

Anti-inflammatory Properties: Many nicotinic acid derivatives exhibit anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.[1][2] This suggests a potential role for our target molecule in inflammatory disorders.

-

Antimicrobial Activity: The pyridine ring is a key feature in several antibacterial and antifungal agents.[3][4] The nitrogen atom in the ring can play a crucial role in binding to biological targets within microorganisms.[5]

-

Anticancer Potential: Certain derivatives have shown promise as anticancer agents, with some acting as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[6]

-

Lipid-Lowering Effects: Nicotinic acid itself is a well-known agent for managing dyslipidemia.

The Thioether Linkage: More Than a Simple Spacer

The introduction of a thioether group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Sulfur-containing heterocycles, including those with thioether linkages, are associated with a broad range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[7][8][9] The thioether can modulate lipophilicity, impact metabolic stability, and participate in key binding interactions with target proteins.

The Cyclopentyl Group: Influencing Potency and Selectivity

The cyclopentyl moiety is often incorporated into drug candidates to enhance binding affinity and selectivity for their targets.[10][11] Its size and conformational flexibility can allow for optimal fitting into hydrophobic pockets of enzymes and receptors. Cyclopentanethiol, the precursor to the cyclopentylthio group, is recognized as a pharmaceutical intermediate.[12][13][14]

A Proposed Research Program: From Hypothesis to Validation

To systematically evaluate the therapeutic potential of 2-(cyclopentylthio)pyridine-3-carboxylic acid, a multi-stage research plan is proposed.

Figure 1: Proposed Research Workflow for 2-(cyclopentylthio)pyridine-3-carboxylic acid.

Phase 1: In Silico and Physicochemical Profiling

Objective: To predict the compound's drug-like properties and identify potential biological targets.

Methodologies:

-

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: Utilize computational models (e.g., SwissADME, pkCSM) to predict pharmacokinetic and toxicity profiles.

-

Target Prediction: Employ inverse docking and pharmacophore modeling against libraries of known biological targets to identify potential protein interactions.

-

Physicochemical Characterization: Experimentally determine solubility, lipophilicity (LogP), and pKa.

Phase 2: In Vitro Screening

Objective: To empirically test the predicted biological activities in broad, cell-based, and microbial assays.

Experimental Protocols:

Protocol 1: Antimicrobial Susceptibility Testing

-

Microorganisms: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and fungal strains (e.g., Candida albicans).

-

Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Procedure: a. Prepare a two-fold serial dilution of 2-(cyclopentylthio)pyridine-3-carboxylic acid in appropriate broth medium in a 96-well plate. b. Inoculate each well with a standardized suspension of the test microorganism. c. Incubate at the optimal temperature for 18-24 hours. d. Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

Protocol 2: Anti-inflammatory Activity Screening

-

Assay: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Endpoint: Measurement of nitric oxide (NO) production using the Griess reagent and pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

-

Procedure: a. Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. b. Pre-treat cells with various concentrations of the test compound for 1 hour. c. Stimulate the cells with LPS (1 µg/mL) for 24 hours. d. Collect the supernatant to measure NO and cytokine levels.

Protocol 3: Anticancer Cytotoxicity Screening

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) and a non-cancerous control cell line (e.g., HEK293).

-

Assay: MTT or resazurin-based cell viability assay.

-

Procedure: a. Seed cells in a 96-well plate and allow them to attach overnight. b. Treat cells with a range of concentrations of the test compound for 48-72 hours. c. Add MTT or resazurin reagent and incubate. d. Measure the absorbance or fluorescence to determine cell viability and calculate the IC50 value.

Phase 3: Mechanism of Action Studies

Objective: To elucidate the molecular mechanisms underlying the observed biological activities.

Hypothetical Signaling Pathway for Anti-inflammatory Action:

Figure 2: Potential Anti-inflammatory Signaling Pathway Inhibition.

Methodologies:

-

Enzyme Inhibition Assays: If the compound shows activity in the screening phase, specific enzyme inhibition assays will be conducted (e.g., COX-1/COX-2 inhibition assay, VEGFR-2 kinase assay, bacterial DNA gyrase inhibition assay).

-

Cell-based Signaling Assays: Techniques such as Western blotting, qPCR, and immunofluorescence will be used to investigate the modulation of key signaling pathways (e.g., NF-κB, MAP kinase pathways) in relevant cell models.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Screening Results

| Assay Type | Target | Metric | Result |

| Antimicrobial | S. aureus | MIC | 16 µg/mL |

| Antimicrobial | E. coli | MIC | >128 µg/mL |

| Anti-inflammatory | RAW 264.7 (NO) | IC50 | 25 µM |

| Anticancer | MCF-7 | IC50 | 50 µM |

| Anticancer | HEK293 | IC50 | >100 µM |

Conclusion and Future Directions

While 2-(cyclopentylthio)pyridine-3-carboxylic acid remains an understudied molecule, a systematic analysis of its structural components strongly suggests a high probability of interesting biological activity. The pyridine-3-carboxylic acid core provides a foundation for diverse pharmacological effects, while the cyclopentylthio substituent offers a means to modulate potency, selectivity, and pharmacokinetic properties. The proposed research program provides a clear and logical path forward to unlock the therapeutic potential of this compound. Successful outcomes from these studies could position 2-(cyclopentylthio)pyridine-3-carboxylic acid as a lead candidate for further preclinical and clinical development in areas such as infectious diseases, inflammatory disorders, or oncology.

References

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Available at: [Link]

-

Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives. ResearchGate. Available at: [Link]

-

Investigation of Electronic Structure - Bioactive Nature Relation in Niacin Derivates by DFT Calculations and Molecular Docking. Dergipark. Available at: [Link]

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available at: [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. ResearchGate. Available at: [Link]

-

Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. ResearchGate. Available at: [Link]

-

Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Center for Biotechnology Information. Available at: [Link]

-

Therapeutic effect of pyridine derivatives. ResearchGate. Available at: [Link]

-

Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. SciELO. Available at: [Link]

-

Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate. Available at: [Link]

-

Cyclopentanethiol. LookChem. Available at: [Link]

-

Thiophene-Pyridine Derivatives as Potential Anti-proliferative and Anti-Inflammatory Apoptotic Agents: Synthesis, In Vitro Evaluation, Molecular Docking, and Dynamic Simulations. ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of 2-thiopyrimidine derivatives. National Center for Biotechnology Information. Available at: [Link]

-

PHARMACOLOGICAL ACTIVITIES OF PYRIDINE DERIVATIVES: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Synthesis and biological evaluation of 2-thiopyrimidine derivatives. ResearchGate. Available at: [Link]

-

Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. Available at: [Link]

-

Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. ISU ReD. Available at: [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities [scielo.org.mx]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lookchem.com [lookchem.com]

- 11. Cyclopentanethiol CAS#: 1679-07-8 [m.chemicalbook.com]

- 12. Cyclopentanethiol | 1679-07-8 [chemicalbook.com]

- 13. CAS 1679-07-8: cyclopentyl mercaptan | CymitQuimica [cymitquimica.com]

- 14. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Core Differences Between 2-(cyclopentylsulfanyl)nicotinic acid and 2-mercaptonicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid and its derivatives are a cornerstone in medicinal chemistry, with applications ranging from treating dyslipidemia to exploring novel anti-inflammatory and anti-cancer agents.[1][2][3] This guide delves into the nuanced yet critical differences between two such derivatives: the parent compound 2-mercaptonicotinic acid and its S-alkylated counterpart, 2-(cyclopentylsulfanyl)nicotinic acid. We will dissect their molecular structures, compare their physicochemical properties, outline their synthetic relationship, and explore how the addition of a cyclopentyl group fundamentally alters the molecule's biological activity, mechanism of action, and pharmacokinetic profile. This analysis serves as a critical resource for professionals engaged in the rational design and development of next-generation therapeutics targeting pathways modulated by nicotinic acid analogs.

Introduction: The Nicotinic Acid Scaffold

Nicotinic acid (also known as niacin or vitamin B3) is a vital nutrient and a versatile pharmacological agent.[3][4][5][6] Its core structure, a pyridine ring with a carboxylic acid at the 3-position, is a privileged scaffold in drug discovery.[7][8] Modifications to this scaffold have yielded a multitude of derivatives with diverse biological activities.[2][9][10] This guide focuses on modifications at the 2-position, specifically comparing a thiol (-SH) group with a cyclopentyl thioether (-S-cyclopentyl) group. This seemingly simple structural change—the capping of a reactive thiol—has profound implications for the molecule's chemical behavior and its interaction with biological systems.

Molecular Structure and Physicochemical Properties: A Tale of Two Functional Groups

The fundamental difference between the two molecules lies in the functional group at the 2-position of the nicotinic acid core.

-

2-mercaptonicotinic acid features a thiol (or mercapto) group (-SH). This group exists in tautomeric equilibrium with its thione form (=S).[11][12] The presence of an acidic proton on the sulfur atom makes it a potent nucleophile and a hydrogen bond donor.[1][11][13]

-

2-(cyclopentylsulfanyl)nicotinic acid has this thiol group alkylated with a cyclopentyl ring, forming a thioether. This modification removes the acidic proton, converting the functional group into a bulkier, more lipophilic, and chemically less reactive moiety.

This structural divergence directly translates into distinct physicochemical properties, which are crucial for predicting a molecule's behavior in biological environments.

Table 1: Comparative Physicochemical Properties

| Property | 2-mercaptonicotinic acid | 2-(cyclopentylsulfanyl)nicotinic acid | Rationale for Difference |

| Molecular Formula | C₆H₅NO₂S[13][14][15][16] | C₁₁H₁₃NO₂S | Addition of a C₅H₈ group. |

| Molecular Weight | 155.17 g/mol [13][14][16] | 223.29 g/mol | The cyclopentyl group adds significant mass. |

| Appearance | Yellow crystalline powder[1][14][16][17] | (Predicted) White to off-white solid | Saturation of the chromophoric thione group often leads to a loss of color. |

| Hydrogen Bond Donors | 2 (from -COOH and -SH)[16] | 1 (from -COOH) | Alkylation of the thiol group removes one hydrogen bond donor. |

| Lipophilicity (logP) | ~1.16[18] | (Predicted) Higher | The nonpolar, aliphatic cyclopentyl ring significantly increases lipophilicity. |

| Reactivity | High (nucleophilic thiol, prone to oxidation)[12][14] | Low (stable thioether) | The thioether is much less reactive than the free thiol group. |

Synthesis and Chemical Reactivity: A Direct Lineage

The synthesis of these two compounds is directly linked. 2-(cyclopentylsulfanyl)nicotinic acid is prepared from 2-mercaptonicotinic acid, highlighting their relationship as precursor and derivative.

Synthesis Pathway

The common synthetic route begins with 2-chloronicotinic acid, which is converted to 2-mercaptonicotinic acid. This product then serves as the nucleophile for the introduction of the cyclopentyl group.

Caption: Synthetic relationship between the two nicotinic acid derivatives.

Divergent Reactivity

The free thiol group in 2-mercaptonicotinic acid makes it a versatile but also less stable compound. It can be easily oxidized to form a disulfide bridge with another molecule.[19] This reactivity is harnessed in applications like forming conjugates with polymers.[12][19] In contrast, the thioether in 2-(cyclopentylsulfanyl)nicotinic acid is chemically robust and generally stable under physiological conditions, a desirable trait for a drug candidate as it prevents off-target reactions and metabolic instability.

Biological Activity and Mechanism of Action

While both molecules share the nicotinic acid core, the modification at the 2-position drastically alters their interaction with biological targets, most notably the G-protein coupled receptor GPR109A (also known as HCA2), the high-affinity niacin receptor.[][21]

-

2-mercaptonicotinic acid: As a close analog of nicotinic acid, it is expected to be an agonist for GPR109A. The carboxyl group is essential for receptor binding and activation.[] Activation of GPR109A in adipocytes inhibits lipolysis, which is a key mechanism for nicotinic acid's lipid-lowering effects.[21] However, activation in immune cells like Langerhans cells and keratinocytes leads to prostaglandin release, causing the undesirable flushing side effect.[][21][22]

-

2-(cyclopentylsulfanyl)nicotinic acid: The addition of the bulky, lipophilic cyclopentyl group can have several effects:

-

Altered Potency and Selectivity: The group may enhance binding affinity by occupying a hydrophobic pocket within the receptor, potentially increasing potency. Conversely, it could introduce steric hindrance, reducing affinity. This modification could also alter selectivity between GPR109A and the related GPR109B receptor.

-

Prodrug Potential: The thioether could be designed as a prodrug. In vivo metabolism could potentially cleave the cyclopentyl group, releasing the active 2-mercaptonicotinic acid at the target site.

-

Biased Agonism: Research into GPR109A has revealed the possibility of "biased agonism," where a ligand selectively activates one downstream signaling pathway (e.g., the desired G-protein pathway for anti-lipolytic effects) over another (e.g., the β-arrestin pathway potentially linked to flushing).[23] The structure of the S-linked group could influence this bias.

-

GPR109A Signaling Pathway

Activation of GPR109A by an agonist initiates a cascade through a G-protein (Gi/Go) coupled pathway.

Caption: GPR109A signaling pathways leading to therapeutic effects and side effects.

Pharmacokinetic and Drug Development Implications

The conversion from a thiol to a thioether is a common strategy in drug design to optimize a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile.

-

Absorption & Distribution: The increased lipophilicity of 2-(cyclopentylsulfanyl)nicotinic acid would likely enhance its ability to cross cell membranes, potentially leading to better oral bioavailability and distribution into tissues, including crossing the blood-brain barrier.[24]

-

Metabolism: The free thiol of 2-mercaptonicotinic acid is a target for Phase II metabolism (e.g., glucuronidation). The stable thioether of the cyclopentyl derivative would have a different metabolic fate, likely involving oxidation of the sulfur or hydroxylation of the cyclopentyl ring. This can significantly alter the drug's half-life.[24][25]

-

Stability: As mentioned, the thioether is more chemically stable, which is advantageous for formulation and shelf-life. The free thiol can be air-sensitive and prone to degradation.[11][17]

Experimental Protocols

Protocol 1: Synthesis of 2-mercaptonicotinic acid from 2-chloronicotinic acid

This protocol is adapted from established methods for nucleophilic aromatic substitution on the pyridine ring.[11][14]

Materials:

-

2-chloronicotinic acid

-

Thiourea

-

Deionized water

-

Dilute Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Reflux apparatus, magnetic stirrer, pH meter, filtration apparatus

Procedure:

-

Suspend 2-chloronicotinic acid (1.0 eq) and thiourea (1.2 eq) in deionized water.

-

Heat the suspension to reflux (approx. 90-100°C) and stir for 8 hours. The reaction progress can be monitored by TLC.

-

Cool the reaction mixture to room temperature. A pale yellow suspension should form.

-

Slowly add NaOH solution to the suspension to raise the pH to >10 to hydrolyze the isothiouronium intermediate. Stir for 1 hour.

-

Adjust the pH to approximately 4-5 using dilute HCl to precipitate the product.

-

Collect the pale yellow solid by vacuum filtration.

-

Wash the solid with cold deionized water and dry under vacuum to yield 2-mercaptonicotinic acid.[14]

Protocol 2: Synthesis of 2-(cyclopentylsulfanyl)nicotinic acid

This protocol describes a standard S-alkylation of the thiol product from Protocol 1.

Materials:

-

2-mercaptonicotinic acid (from Protocol 1)

-

Cyclopentyl bromide

-

A suitable solvent (e.g., DMF, Acetone)

-

A non-nucleophilic base (e.g., K₂CO₃, NaH)

-

Standard glassware for synthesis, magnetic stirrer

Procedure:

-

Dissolve 2-mercaptonicotinic acid (1.0 eq) in the chosen solvent in a round-bottom flask.

-

Add the base (1.5-2.0 eq) and stir for 30 minutes at room temperature to deprotonate the thiol, forming the thiolate anion.

-

Add cyclopentyl bromide (1.1 eq) dropwise to the mixture.

-

Stir the reaction at room temperature (or with gentle heating if required) until TLC indicates the consumption of the starting material.

-

Quench the reaction with water and acidify with HCl to precipitate the product.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 2-(cyclopentylsulfanyl)nicotinic acid.

Conclusion

The distinction between 2-(cyclopentylsulfanyl)nicotinic acid and 2-mercaptonicotinic acid is a clear illustration of fundamental principles in medicinal chemistry. By alkylating the reactive thiol group of 2-mercaptonicotinic acid, a new chemical entity is created with profoundly different properties. The resulting 2-(cyclopentylsulfanyl)nicotinic acid is more lipophilic, less reactive, and possesses a significantly altered pharmacokinetic profile. These changes directly impact its biological activity, potentially offering enhanced potency, improved selectivity, biased agonism at the GPR109A receptor, or a more favorable side effect profile. For researchers in drug development, understanding these core differences is paramount for the rational design of nicotinic acid derivatives with optimized therapeutic potential.

References

-

PubChem. 2-Mercaptonicotinic Acid | C6H5NO2S | CID 673681. Retrieved from [Link]

-

PubMed. (2015, June 15). Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. Retrieved from [Link]

-

Journal of Clinical Investigation. (2011, February 7). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Retrieved from [Link]

-

PureSynth. 2-Mercaptonicotinic Acid. Retrieved from [Link]

-

ResearchGate. Structures of GPR109A agonists presented herein with compound.... Retrieved from [Link]

-

Seven Chongqing Chemdad Co., Ltd. 2-Mercaptonicotinic acid. Retrieved from [Link]

-

PMC. (2023, October 13). Mercaptonicotinic acid activated thiolated chitosan (MNA-TG-chitosan) to enable peptide oral delivery by opening cell tight junctions and enhancing transepithelial transport. Retrieved from [Link]

-

ResearchGate. (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Retrieved from [Link]

-

Watson International. 2-Cyclopropylaminonicotinic acid CAS 639807-18-4. Retrieved from [Link]

-

PubMed. Nicotinic acid and its derivatives: a short survey. Retrieved from [Link]

-

ResearchGate. Reaction mechanism and presumptive chemical substructure of poly(acrylic acid).... Retrieved from [Link]

-

Frontiers in Bioengineering and Biotechnology. (2025, June 3). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved from [Link]

-

MDPI. (2022, March 4). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link]

-

PubMed. Clinical pharmacology and pharmacokinetics of nicotinic acid. Retrieved from [Link]

-

Wikipedia. Nicotinic acid. Retrieved from [Link]

-

MDPI. (2022, December 8). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

-

PMC. (2024, August 5). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. Retrieved from [Link]

-

PMC. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

-

PubMed. (2008, April 15). Synthesis and biological activities of 2-oxocycloalkylsulfonamides. Retrieved from [Link]

-

Frontiers. Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo. Retrieved from [Link]

-

Council for Responsible Nutrition (CRN). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Retrieved from [Link]

-

PubChem. Nicotinic Acid | C6H5NO2 | CID 938. Retrieved from [Link]

Sources

- 1. leapchem.com [leapchem.com]

- 2. Nicotinic acid and its derivatives: a short survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 5. crnusa.org [crnusa.org]

- 6. Nicotinic acid | 59-67-6 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Page loading... [guidechem.com]

- 12. Mercaptonicotinic acid activated thiolated chitosan (MNA-TG-chitosan) to enable peptide oral delivery by opening cell tight junctions and enhancing transepithelial transport - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aaronchem.com [aaronchem.com]

- 14. 2-Mercaptonicotinic acid | 38521-46-9 [chemicalbook.com]

- 15. 2-Mercaptonicotinic Acid | C6H5NO2S | CID 673681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. 2-Mercaptonicotinic acid Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 18. 2-Mercaptonicotinic acid(38521-46-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 21. JCI - Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells [jci.org]

- 22. researchgate.net [researchgate.net]

- 23. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Frontiers | Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo [frontiersin.org]

- 25. Clinical pharmacology and pharmacokinetics of nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid

Abstract: This document provides a detailed protocol and in-depth scientific rationale for the synthesis of 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid from 2-chloronicotinic acid and cyclopentanethiol. The core of this transformation is a nucleophilic aromatic substitution (SNAr) reaction, a fundamental process in the synthesis of functionalized heteroaromatic compounds. This guide is intended for researchers in medicinal chemistry, drug development, and organic synthesis, offering both a step-by-step experimental procedure and a thorough explanation of the underlying chemical principles to ensure successful and reproducible outcomes.

Introduction and Significance

Pyridine derivatives are a cornerstone of modern pharmacology, forming the structural core of numerous approved drugs and clinical candidates.[1] Specifically, the introduction of a thioether linkage at the 2-position of a nicotinic acid scaffold can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding interactions. The target molecule, 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid, is a valuable building block for creating novel chemical entities with potential therapeutic applications.

The synthesis route described herein utilizes the robust and well-established nucleophilic aromatic substitution (SNAr) pathway.[2][3] This method is advantageous due to its operational simplicity, broad substrate scope, and the ready availability of the starting materials, 2-chloronicotinic acid and cyclopentanethiol.[4][5][6]

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is particularly effective for heteroaromatic systems like pyridine, where the ring nitrogen atom acts as an electron-withdrawing group, activating the positions ortho (C2, C6) and para (C4) to nucleophilic attack.

The key steps are:

-

Deprotonation: A base, such as potassium carbonate (K₂CO₃), deprotonates the cyclopentanethiol to form the highly nucleophilic cyclopentanethiolate anion. Thiols are significantly more acidic than alcohols, facilitating this step.[7]

-

Nucleophilic Attack: The cyclopentanethiolate anion attacks the electron-deficient C2 position of the 2-chloronicotinic acid. The presence of the carboxylic acid group at the C3 position further enhances the electrophilicity of the C2 carbon.

-

Formation of the Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, delocalizing onto the electron-withdrawing carboxylate group and the pyridine nitrogen atom.

-

Rearomatization: The pyridine ring regains its aromaticity by expelling the chloride leaving group, yielding the final product, 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid.

The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), is critical. These solvents effectively solvate the cation (e.g., K⁺) but poorly solvate the nucleophilic anion, thereby increasing its reactivity and promoting a faster reaction rate.[2]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis.

Caption: Workflow for the synthesis of 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid.

Detailed Experimental Protocol

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Cyclopentanethiol has a strong, unpleasant odor.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Role |

| 2-Chloronicotinic Acid | C₆H₄ClNO₂ | 157.56 | 173-175 | N/A | Starting Material |

| Cyclopentanethiol | C₅H₁₀S | 102.20 | -100 | 130-131 | Nucleophile |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 891 | N/A | Base |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | -61 | 153 | Solvent |

| Hydrochloric Acid (HCl, 2M aq.) | HCl | 36.46 | N/A | N/A | Acidification |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | -83.6 | 77.1 | Extraction Solvent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 884 | N/A | Drying Agent |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinic acid (1.58 g, 10.0 mmol, 1.0 equiv.).

-

Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.).

-

Add N,N-Dimethylformamide (DMF, 30 mL).

-

Begin stirring the suspension.

-

-

Addition of Nucleophile:

-

Using a syringe, add cyclopentanethiol (1.12 g, 1.2 mL, 11.0 mmol, 1.1 equiv.) dropwise to the stirring suspension at room temperature.

-

After the addition is complete, flush the system with an inert gas (e.g., nitrogen or argon).

-

-

Reaction Execution:

-

Heat the reaction mixture to 90 °C using an oil bath.

-

Maintain stirring at this temperature for 4-6 hours.

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 7:3 Hexane:Ethyl Acetate with a few drops of acetic acid. The product spot should be more non-polar than the starting 2-chloronicotinic acid.

-

-

Work-up and Isolation:

-

Once the reaction is complete (as indicated by the consumption of the starting material), remove the heat source and allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 100 mL of cold water.

-

Acidify the aqueous solution to pH 2-3 by slowly adding 2M aqueous HCl while stirring. The product should precipitate as a solid.

-

Continue stirring the suspension in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with two portions of cold water (2 x 20 mL).

-

-

Purification:

-

Dry the crude solid product under vacuum.

-

For further purification, the crude product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Filter the purified crystals and dry them in a vacuum oven at 50 °C overnight.

-

Expected Results and Characterization

| Parameter | Expected Outcome |

| Appearance | White to off-white solid |

| Theoretical Yield | 2.23 g |

| Expected Yield Range | 75-90% |

| ¹H NMR | Expect signals for the cyclopentyl group (multiplets) and pyridine ring protons (aromatic region). The carboxylic acid proton will be a broad singlet. |

| ¹³C NMR | Expect signals for the cyclopentyl carbons, pyridine ring carbons (including the C-S and C-COOH), and the carboxyl carbon (~165-170 ppm). |

| Mass Spec (ESI-) | Expected [M-H]⁻ at m/z 222.06 |

Discussion of Experimental Choices

-

Choice of Base: Anhydrous potassium carbonate is an ideal base for this reaction. It is strong enough to deprotonate the thiol but not so strong as to cause unwanted side reactions with the carboxylic acid or solvent. Its insolubility in DMF can be advantageous, as it simplifies removal during workup. Other bases like sodium hydride (NaH) could be used but require more stringent anhydrous conditions.

-

Choice of Solvent: DMF is a polar aprotic solvent that excels at promoting SNAr reactions.[2] It effectively solvates the potassium cation while leaving the thiolate nucleophile relatively "naked" and highly reactive. DMSO or DMAc are suitable alternatives that may offer different solubility profiles or reaction kinetics.

-

Reaction Temperature: Heating to 90 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing significant degradation of the starting materials or product. The optimal temperature may vary and should be determined empirically for best results.

-

Work-up Procedure: The acidic workup is crucial for two reasons: it neutralizes any remaining base and, most importantly, protonates the carboxylate group of the product, rendering it insoluble in water and allowing for its precipitation and isolation by simple filtration.

Conclusion

This application note details a reliable and efficient protocol for the synthesis of 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid. By understanding the underlying SNAr mechanism and the rationale behind the selection of reagents and conditions, researchers can confidently apply and adapt this methodology for the synthesis of a wide range of 2-thioether substituted pyridine derivatives, facilitating further exploration in drug discovery and materials science.

References

- Multi-site thiolation enables rapid and precise synthesis of 2-pyridone thioethers. Organic Chemistry Frontiers (RSC Publishing).

- Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press.

- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC.

- Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. PubMed.

- Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate.

- Synthesis of 2-chloronicotinic acid. PrepChem.com.

- Synthesis of 2-chloronicotinic acid derivatives. ResearchGate.

- Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC.

- Synthesis of Substituted Pyridines Using 2-Formyl-3-oxopropanoic Acid Ethyl Ester. Benchchem.

- 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid. Santa Cruz Biotechnology.

- Desulfurization of Thiols for Nucleophilic Substitution. ACS Publications.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. sioc.cas.cn [sioc.cas.cn]

Application Notes & Protocols: The Synthesis of Aryl-Cyclopentyl Sulfides via Nucleophilic Aromatic Substitution (SNAr)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions using cyclopentanethiol as the nucleophile. The SNAr reaction is a powerful tool for the formation of carbon-sulfur bonds, which are integral to a wide array of pharmaceuticals and biologically active molecules.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying principles governing the reaction's success. We will delve into the reaction mechanism, explore the critical parameters influencing the outcome, provide a detailed and robust experimental protocol, and offer a practical troubleshooting guide. The aim is to equip researchers with the expertise to confidently and successfully synthesize aryl-cyclopentyl sulfides, a valuable class of compounds in medicinal chemistry and materials science.

The Mechanism of SNAr with Thiol Nucleophiles

The nucleophilic aromatic substitution reaction is fundamentally different from the more familiar electrophilic aromatic substitution (EAS) or aliphatic SN2 reactions.[3][4] In an SNAr reaction, an electron-rich nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group.[3] This process is facilitated by the presence of strong electron-withdrawing groups (EWGs) on the aromatic substrate.[5][6]

The reaction proceeds via a two-step addition-elimination mechanism :[7][8]

-

Nucleophilic Addition: The nucleophile, in this case, the cyclopentylthiolate anion, attacks the carbon atom bearing the leaving group (ipso-carbon). This initial attack is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.[8] The result is a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[4][5][9]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the leaving group, yielding the final aryl-cyclopentyl sulfide product.[8]

The stability of the Meisenheimer complex is crucial for the reaction to proceed. EWGs, particularly those positioned ortho or para to the leaving group, are essential as they delocalize the negative charge of the intermediate through resonance, thereby stabilizing it and lowering the activation energy of the first step.[3][8][10]

Caption: The Addition-Elimination Mechanism of SNAr.

Critical Parameters for a Successful SNAr Reaction

The efficiency and outcome of the SNAr reaction are highly dependent on the careful selection of four key components: the substrate, the nucleophile (and its activating base), the solvent, and the temperature.

Table 1: Key Reaction Parameters and Scientific Rationale

| Parameter | Optimal Choice & Justification |

| Aromatic Substrate | Electron-Deficient Ring: The substrate must be activated by at least one, and preferably multiple, strong electron-withdrawing groups (e.g., -NO₂, -CN, -SO₂R, -CF₃) positioned ortho and/or para to the leaving group.[8][11] This placement is critical for stabilizing the intermediate Meisenheimer complex.[8][10] |

| Leaving Group (X) | F > Cl > Br > I: This reactivity order is often counterintuitive when compared to SN2 reactions.[11] In SNAr, the rate-determining step is the nucleophilic attack, not the C-X bond cleavage. Fluorine's high electronegativity makes the ipso-carbon more electrophilic and thus more susceptible to attack, accelerating the reaction.[3][11] |

| Nucleophile & Base | Cyclopentylthiolate Anion: Cyclopentanethiol itself is a weak nucleophile. It must be deprotonated by a base to form the much more potent cyclopentylthiolate anion.[5] Base Selection: • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Commonly used, effective, and generally safe. Cesium carbonate is often more effective due to its higher solubility and the "naked anion" effect.[5] • Stronger Bases (NaH, Kt-BuO): Used for less reactive substrates or when complete deprotonation is required before addition.[5][12] Caution: NaH can react exothermically with dipolar aprotic solvents like DMF.[5] |

| Solvent | Polar Aprotic Solvents: Solvents such as DMF, DMSO, NMP, and DMAc are the standard choices.[5][11] They are effective at solvating the cation of the base (e.g., K⁺ from K₂CO₃), which leaves the thiolate anion less solvated, more "naked," and therefore more nucleophilic.[11] It is crucial to use anhydrous solvents, as water can lead to hydrolysis side products.[13] |

| Temperature | Room Temperature to Elevated: Many SNAr reactions proceed at room temperature if the substrate is highly activated. However, for less reactive systems, heating is often necessary to overcome the activation energy barrier.[11] Microwave irradiation can also be employed to significantly reduce reaction times.[11] |

Detailed Experimental Protocol

This protocol provides a generalized procedure for the SNAr reaction between an activated aryl halide and cyclopentanethiol. Researchers should optimize stoichiometry and reaction time for their specific substrate.

Materials and Reagents

-

Activated Aryl Halide (e.g., 1-fluoro-2,4-dinitrobenzene) (1.0 eq)

-

Cyclopentanethiol (1.1 - 1.2 eq)

-

Potassium Carbonate (K₂CO₃), finely milled (2.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Equipment

-

Round-bottom flask with a magnetic stir bar

-

Septum and needle for inert atmosphere (if required)

-

Magnetic stir plate with heating capabilities

-

Thermometer or temperature probe

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Sources

- 1. BJOC - Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis [beilstein-journals.org]

- 2. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ncrdsip.com [ncrdsip.com]

- 9. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. SNAr (Cl) - Aliphatic Thiols [commonorganicchemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for Amide Coupling of 2-(Cyclopentylsulfanyl)pyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Amide Coupling of a Substituted Heterocyclic Carboxylic Acid

The formation of the amide bond is a cornerstone of modern drug discovery and development, with a significant percentage of pharmaceutical agents incorporating this robust and versatile functional group.[1][2] The coupling of carboxylic acids and amines, while conceptually straightforward, is often a nuanced process requiring careful selection of reagents and reaction conditions to achieve high yields and purity, especially when dealing with complex and functionalized substrates.[1]

This guide provides a detailed exploration of amide coupling strategies specifically tailored for 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid. This particular substrate presents a unique set of challenges due to the electronic nature of the pyridine ring and the steric and potential coordinating effects of the cyclopentylsulfanyl substituent at the C2 position. Understanding these factors is paramount to developing a successful and reproducible coupling protocol.

The proximity of the sulfur-containing substituent to the carboxylic acid can influence the reactivity of the carboxyl group and may necessitate the use of more potent activating agents than those used for simple aliphatic or aromatic carboxylic acids. This document will provide a comprehensive overview of suitable coupling reagents, reaction mechanisms, and detailed, field-proven protocols to enable researchers to confidently and efficiently synthesize amide derivatives of 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid.

Mechanistic Considerations in Amide Bond Formation

The conversion of a carboxylic acid and an amine into an amide is a condensation reaction that requires the activation of the carboxylic acid. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. The choice of coupling reagent dictates the nature of the activated intermediate and, consequently, the reaction's efficiency and potential side reactions.

Common Activation Pathways

Two of the most prevalent classes of coupling reagents are carbodiimides and uronium/aminium salts.

-

Carbodiimide-Mediated Coupling (e.g., EDC with HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. In the presence of an additive like 1-hydroxybenzotriazole (HOBt), this intermediate is converted to a more stable active ester, which then reacts with the amine to form the desired amide.[3] The use of additives like HOBt is crucial for minimizing side reactions and reducing racemization in chiral substrates.[1]

-

Uronium/Aminium Salt-Mediated Coupling (e.g., HATU): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that reacts with the carboxylate to form a highly reactive OAt-active ester.[4] The 7-azabenzotriazole (HOAt) leaving group is a poorer leaving group than HOBt, which can lead to faster reaction rates and higher yields, particularly for challenging substrates.

Selecting the Optimal Coupling Conditions: A Comparative Overview

For a substrate such as 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid, the electron-withdrawing nature of the pyridine ring and the potential for steric hindrance from the ortho-substituent suggest that more powerful coupling reagents may be necessary. The following table provides a comparison of commonly used coupling reagents and their suitability for this type of substrate.

| Coupling Reagent/System | Class | Advantages | Disadvantages | Suitability for Topic |

| EDC/HOBt | Carbodiimide | Cost-effective, water-soluble byproducts. | Can be less effective for sterically hindered or electron-deficient substrates. | Moderate. May require optimization of reaction time and temperature. |

| HATU | Uronium/Aminium Salt | High efficiency, fast reaction rates, effective for difficult couplings.[4] | Higher cost, potential for side reactions if not used correctly. | High. Recommended as a primary choice for this substrate. |

| PyBOP | Phosphonium Salt | Effective for sterically hindered couplings, low racemization. | Byproducts can be difficult to remove. | High. A strong alternative to HATU. |

| COMU | Uronium/Aminium Salt | High efficiency, safer than benzotriazole-based reagents, good solubility.[4] | Higher cost. | High. An excellent modern alternative with a favorable safety profile. |

| T3P® | Phosphonic Anhydride | High yields, low epimerization, water-soluble byproducts, suitable for large-scale synthesis. | Requires a base, can be viscous and difficult to handle. | High. A good choice for both lab-scale and scale-up. |

| Acyl Halide Formation (e.g., with SOCl₂ or (COCl)₂) | Acyl Halide | Highly reactive intermediate, often drives reactions to completion. | Harsh conditions, not suitable for sensitive substrates, generates acidic byproducts. | Moderate to High. Effective but may require careful control of conditions.[5] |

Experimental Protocols

The following protocols are provided as a starting point for the amide coupling of 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid. It is strongly recommended to perform small-scale test reactions to optimize conditions for each specific amine coupling partner.

Protocol 1: HATU-Mediated Amide Coupling (Recommended)

This protocol is recommended as the initial approach due to the high reactivity of HATU, which is often successful for challenging substrates.

Workflow for HATU-Mediated Coupling

A visual representation of the HATU coupling workflow.

Materials:

-

2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid (1.0 equiv)

-

Amine (1.0 - 1.2 equiv)

-

HATU (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid.

-

Dissolve the carboxylic acid in a minimal amount of anhydrous DMF.

-

Add HATU to the solution, followed by the addition of DIPEA.

-

Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation of the carboxylic acid.

-

In a separate vial, dissolve the amine in a small amount of anhydrous DMF.

-

Add the amine solution dropwise to the pre-activated carboxylic acid mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

-

Upon completion, dilute the reaction mixture with EtOAc.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol offers a more cost-effective alternative to HATU, though it may require longer reaction times or gentle heating for successful coupling with the target substrate.

Mechanism of EDC/HOBt Coupling

Simplified mechanism of EDC/HOBt-mediated amide bond formation.

Materials:

-

2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid (1.0 equiv)

-

Amine (1.0 - 1.2 equiv)

-

EDC·HCl (1.2 equiv)

-

HOBt (1.2 equiv)

-

Triethylamine (Et₃N) or DIPEA (2.0 - 3.0 equiv)

-

Anhydrous Dichloromethane (DCM) or DMF

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid, HOBt, and the amine in anhydrous DCM or DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the base (Et₃N or DIPEA), followed by the portion-wise addition of EDC·HCl.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-